(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound that features a unique bicyclic structure with a pyridin-3-ylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves a multi-step process. One common method includes the cycloaddition of Huisgen 1,4-dipoles with dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively, affording the desired product as a diastereomeric mixture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridin-3-ylmethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Spiropyrido[2,1-b][1,3]oxazine-2,3′-pyrroles: These compounds share a similar bicyclic structure and are synthesized through similar cycloaddition reactions.
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives: These compounds also feature a pyridin-ylmethoxy group and have shown significant biological activity.
Uniqueness
(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of the pyridin-3-ylmethoxy group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-10(8-14-5-1)9-17-12-4-3-11-13(12)16-7-6-15-11/h1-2,5,8,11-13,15H,3-4,6-7,9H2/t11-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASXYMEOKXDKT-YNEHKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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